Phthalamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-carbamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMRPDYINXWJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058980 | |

| Record name | Benzoic acid, 2-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-97-1 | |

| Record name | Phthalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalamidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(aminocarbonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALAMIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V344H4PF3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phthalamic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalamic acid, with the CAS Number 88-97-1, is a dicarboxylic acid amide that serves as a key intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its role in significant chemical transformations such as the Gabriel synthesis. This document is intended to be a valuable resource for professionals in research, and drug development, offering structured data and clear procedural guidance.

Core Properties of Phthalamic Acid

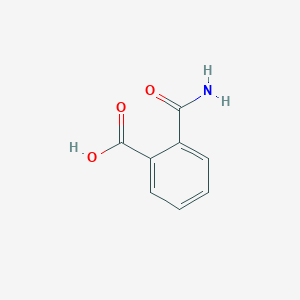

Phthalamic acid, also known as 2-carboxybenzamide, is a white solid organic compound. Its molecular structure consists of a benzene (B151609) ring substituted with carboxamide and carboxylic acid groups at the ortho positions.

| Property | Value | Reference |

| CAS Number | 88-97-1 | [1] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Melting Point | 140-143 °C | [2] |

| Boiling Point | 394.2 °C at 760 mmHg | [3] |

| Density | 1.368 g/cm³ | [3] |

| Flash Point | 192.2 °C | [3] |

| LogP | 1.18 | [3] |

| PSA (Polar Surface Area) | 80.39 Ų | [3] |

| Appearance | White solid | [2] |

Molecular Structure:

Figure 1: Molecular structure of Phthalamic Acid.

Synthesis of Phthalamic Acid

The synthesis of phthalamic acid is readily achieved through the reaction of phthalic anhydride (B1165640) with ammonia (B1221849). The following protocol is a detailed method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of Phthalamic Acid

Objective: To synthesize phthalamic acid from phthalic anhydride and aqueous ammonia.

Materials:

-

Phthalic anhydride (C₈H₄O₃)

-

Concentrated aqueous ammonia (NH₄OH)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Beaker (1 L)

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 1-liter beaker, place 60.0 g of phthalic anhydride.

-

Addition of Ammonia: While stirring vigorously, slowly add 90 mL of concentrated aqueous ammonia to the phthalic anhydride. The reaction is exothermic, and the addition should be controlled to manage the temperature rise.

-

Precipitation of Ammonium (B1175870) Phthalamate: Continue stirring until the reaction mixture cools to room temperature. A white precipitate of ammonium phthalamate will form.

-

Isolation of Intermediate: Isolate the ammonium phthalamate precipitate by vacuum filtration using a Buchner funnel.

-

Redissolution: Transfer the collected ammonium phthalamate to a clean beaker and dissolve it in a minimal amount of distilled water.

-

Acidification: Slowly add concentrated hydrochloric acid to the solution while stirring continuously until the pH of the solution reaches 2. This can be monitored using pH paper or a pH meter.

-

Crystallization of Phthalamic Acid: As the solution becomes acidic, phthalamic acid will precipitate out as a white crystalline solid.

-

Isolation and Drying: Collect the phthalamic acid crystals by vacuum filtration, wash with a small amount of cold distilled water to remove any remaining impurities, and allow the product to air dry or dry in a desiccator.

Expected Outcome: A white crystalline solid of phthalamic acid. The melting point can be measured to assess purity, which is expected to be in the range of 140-143 °C.[2]

Role in Chemical Synthesis: The Gabriel Synthesis Pathway

Phthalamic acid is structurally related to phthalimide (B116566), a key reagent in the Gabriel synthesis, a classic method for the preparation of primary amines. The synthesis starts with the reaction of phthalic anhydride with an amine source, which can be conceptually linked to the formation of phthalamic acid as an intermediate that subsequently cyclizes. The following diagram illustrates the logical workflow of the Gabriel synthesis.

Caption: Logical workflow of the Gabriel synthesis for primary amine preparation.

Analytical Considerations

While specific, detailed analytical protocols for phthalamic acid are not abundantly available in the literature, methods for the closely related phthalic acid can be adapted. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of such aromatic carboxylic acids.

General HPLC Parameters (Adaptable for Phthalamic Acid):

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to control the retention of the acidic analyte.

-

Detection: UV detection is typically used, with the wavelength set to a maximum absorbance of the compound (e.g., around 230-280 nm).

For quantitative analysis, a calibration curve would be constructed using standards of known phthalamic acid concentrations.

Conclusion

Phthalamic acid is a fundamentally important molecule in organic synthesis with well-defined properties and a straightforward preparation method. Its structural relationship to key synthetic intermediates like phthalimide underscores its relevance in the broader context of chemical transformations. This guide provides essential technical information to support researchers and developers in their work with this versatile compound.

References

A Technical Guide to the Solubility of Phthalamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of phthalamic acid in organic solvents, a critical parameter for its application in synthesis, purification, formulation, and drug development. A comprehensive review of scientific literature reveals a notable absence of specific quantitative solubility data for phthalamic acid. This guide seeks to bridge this knowledge gap by providing a theoretical framework for its expected solubility, a detailed experimental protocol for its determination, and a procedural workflow for its synthesis.

Introduction: The Significance of Phthalamic Acid Solubility

Phthalamic acid (2-carbamoylbenzoic acid) is a derivative of phthalic acid, featuring both a carboxylic acid and a carboxamide group. This bifunctional nature imparts a unique polarity that governs its interaction with various solvents. Understanding the solubility of phthalamic acid is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions.

-

Purification: Developing effective crystallization and precipitation methods.

-

Pharmaceutical Formulation: Designing delivery systems and ensuring bioavailability for potential therapeutic applications.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and NMR.

Expected Solubility Profile

The molecular structure of phthalamic acid, containing both hydrogen-bond donating and accepting groups (the carboxylic acid and amide functionalities) as well as an aromatic ring, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Phthalamic acid is anticipated to exhibit good solubility in these solvents due to the potential for hydrogen bonding between the solute and the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Moderate to good solubility is expected in these solvents, which can accept hydrogen bonds and have high dielectric constants, facilitating the dissolution of polar molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and amide groups, phthalamic acid is expected to have low solubility in nonpolar solvents.

It is important to note that factors such as temperature and the presence of other solutes can significantly influence solubility. Generally, the solubility of solid organic compounds increases with temperature.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Phthalamic Acid

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Toluene | |||

| Hexane |

Experimental Protocol: Determination of Phthalamic Acid Solubility

The following section details a robust methodology for determining the solubility of phthalamic acid in various organic solvents using the isothermal saturation method followed by gravimetric analysis. This is a widely accepted and reliable technique for solid compounds.[1]

Materials and Equipment

-

Phthalamic acid (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Scintillation vials or other suitable sealed containers

-

Syringe filters (chemically compatible with the solvents)

-

Syringes

-

Pre-weighed vials for filtered solution

-

Oven or vacuum oven

Procedure

-

Sample Preparation: Add an excess amount of solid phthalamic acid to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[1]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is generally recommended.[1]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the undissolved solid to settle.[1]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.[1]

-

Gravimetric Analysis: Record the total mass of the filtered solution and the vial. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of phthalamic acid. Once a constant weight is achieved, record the final mass of the vial containing the dried phthalamic acid.[1]

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved phthalamic acid = (Mass of vial with dried solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial with filtered solution) - (Mass of vial with dried solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved phthalamic acid / Mass of solvent) x 100

Experimental Workflow and Diagrams

Synthesis of Phthalamic Acid

Phthalamic acid can be synthesized by the reaction of phthalic anhydride (B1165640) with concentrated ammonia (B1221849) solution. The following diagram illustrates the workflow for this preparation.[2]

References

Unveiling the Past: A Technical Guide to the Historical Discovery of Phthalamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery of phthalamic acid, a pivotal intermediate in organic synthesis. While the precise moment of its initial synthesis is not definitively documented as a landmark discovery, its existence is a direct and logical consequence of the discovery of its precursor, phthalic acid, and the subsequent investigation of its anhydride's reactivity. This guide will provide a historical context, detailed experimental protocols for its synthesis based on 19th-century chemical knowledge, and a summary of its key properties.

Historical Context: The Precursors to Phthalamic Acid

The journey to phthalamic acid begins with the isolation of its parent compound, phthalic acid. In 1836, the French chemist Auguste Laurent was the first to obtain phthalic acid by oxidizing naphthalene (B1677914) tetrachloride.[1] Initially, he named the substance "naphthalic acid," believing it to be a derivative of naphthalene.[1] However, the Swiss chemist Jean Charles Galissard de Marignac later determined its correct empirical formula, leading Laurent to rename it phthalic acid.[1]

Laurent also reported the formation of phthalic anhydride (B1165640), the first anhydride of a dicarboxylic acid to be used commercially, in the same year.[2][3] Early manufacturing methods for phthalic acid in the 19th century included the oxidation of naphthalene tetrachloride with nitric acid or, more effectively, the oxidation of the hydrocarbon with fuming sulfuric acid using mercury or mercury(II) sulfate (B86663) as a catalyst.[1]

The discovery of phthalic anhydride was crucial, as its reactivity with nucleophiles, such as ammonia (B1221849), paved the way for the formation of phthalamic acid. The reaction of an acid anhydride with ammonia to form an amide was a known reaction in 19th-century organic chemistry, making the synthesis of phthalamic acid a logical step for chemists of that era studying the properties of the newly discovered phthalic anhydride.

Synthesis of Phthalamic Acid: A 19th-Century Experimental Protocol

While a specific historical document detailing the very first synthesis of phthalamic acid is elusive, the following protocol is based on the well-established reaction of phthalic anhydride with ammonia, a method that would have been accessible to chemists in the mid-19th century.

Objective: To synthesize phthalamic acid through the ammonolysis of phthalic anhydride.

Materials:

-

Phthalic anhydride

-

Concentrated aqueous ammonia (ammonium hydroxide)

-

Distilled water

-

Litmus (B1172312) paper (or other pH indicator of the era)

-

Filtration apparatus (e.g., Büchner funnel)

-

Heating apparatus (e.g., water bath)

-

Crystallization dish

Methodology:

-

Reaction Setup: In a flask, a measured quantity of phthalic anhydride is suspended in a minimal amount of cold distilled water.

-

Ammonolysis: To this suspension, a concentrated aqueous solution of ammonia is added gradually with constant stirring. An exothermic reaction is expected. The amount of ammonia should be slightly in excess to ensure the complete conversion of the anhydride.

-

Formation of Ammonium (B1175870) Phthalamate: The phthalic anhydride reacts with ammonia to form the ammonium salt of phthalamic acid (ammonium phthalamate), which is soluble in water. The reaction mixture should be stirred until all the phthalic anhydride has dissolved.

-

Acidification: The resulting clear solution is then carefully acidified. In a 19th-century context, a mineral acid such as dilute hydrochloric acid would be added dropwise until the solution becomes acidic, as indicated by litmus paper turning red.

-

Precipitation: Upon acidification, the less soluble phthalamic acid precipitates out of the solution as a white solid. The mixture should be cooled in an ice bath to maximize precipitation.

-

Isolation and Purification: The precipitated phthalamic acid is collected by filtration and washed with a small amount of cold distilled water to remove any remaining salts. The crude product can then be purified by recrystallization from hot water. The purified crystals are dried.

Quantitative Data and Physical Properties

The following table summarizes the key physical and chemical properties of phthalamic acid, based on data available from historical and modern sources. It is important to note that the purity of substances and the accuracy of measurements in the 19th century may have varied.

| Property | Value |

| Chemical Formula | C₈H₇NO₃ |

| Molar Mass | 165.15 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Approximately 149 °C (with decomposition) |

| Solubility in Water | Slightly soluble in cold water, more soluble in hot water |

| Acidity (pKa) | The carboxylic acid group is acidic. |

Reaction Pathway and Experimental Workflow

The synthesis of phthalamic acid from phthalic anhydride is a straightforward nucleophilic acyl substitution reaction. The workflow and the chemical transformation are illustrated in the diagrams below.

Caption: Experimental workflow for the synthesis and purification of phthalamic acid.

References

Phthalamic Acid: A Versatile Intermediate in Modern Organic Synthesis

Abstract

Phthalamic acids, the monoamide derivatives of phthalic acid, are pivotal intermediates in a wide array of organic transformations. Their unique bifunctional nature, possessing both a carboxylic acid and an amide group in an ortho relationship, facilitates a range of chemical manipulations, leading to the synthesis of a diverse array of heterocyclic compounds and other valuable molecules. This technical guide provides an in-depth exploration of the role of phthalamic acid and its derivatives in organic synthesis, with a particular focus on their application in drug discovery and development. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to offer researchers and scientists a comprehensive resource for leveraging these versatile intermediates in their work.

Introduction

The strategic importance of phthalamic acids in organic synthesis stems from their ready accessibility and inherent reactivity. Typically synthesized through the ring-opening of phthalic anhydride (B1165640) with a primary or secondary amine, phthalamic acids serve as crucial precursors to a variety of nitrogen-containing heterocycles, most notably phthalimides. The intramolecular cyclization of phthalamic acids is a facile process, often requiring mild conditions, making it an attractive strategy in multi-step syntheses.

Beyond their role as phthalimide (B116566) precursors, the carboxylic acid and amide functionalities of phthalamic acids can be independently or concertedly manipulated to afford a range of structurally diverse molecules. This versatility has been exploited in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide will delve into the core aspects of phthalamic acid chemistry, providing a robust foundation for its practical application in the laboratory.

Synthesis of Phthalamic Acids

The most common and straightforward method for the synthesis of N-substituted phthalamic acids is the acylation of a primary or secondary amine with phthalic anhydride. This reaction is typically high-yielding and proceeds under mild conditions.

General Experimental Protocol: Synthesis of N-Arylphthalamic Acids via Microwave Irradiation

A series of N-arylphthalamic acids can be efficiently synthesized by the reaction of phthalic anhydride and various aryl- or heterocyclic amines in the absence of a solvent using a domestic microwave oven.[1]

Reagents and Equipment:

-

Phthalic anhydride

-

Substituted aryl- or heterocyclic amine

-

Domestic microwave oven

-

Reaction vessel (e.g., beaker or flask)

-

Stirring apparatus

Procedure:

-

In a suitable reaction vessel, combine equimolar amounts of phthalic anhydride and the desired amine.

-

Thoroughly mix the reactants.

-

Place the reaction vessel in a domestic microwave oven and irradiate for a period of 1-3 minutes.

-

Monitor the reaction progress (e.g., by observing the melting and subsequent solidification of the reaction mixture).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting solid N-arylphthalamic acid can be purified by recrystallization from an appropriate solvent.

Table 1: Synthesis of N-Arylphthalamic Acids via Microwave Irradiation [1]

| Amine Substrate | Reaction Time (min) | Yield (%) |

| Aniline | 1 | 95 |

| 4-Chloroaniline | 1.5 | 92 |

| 4-Methoxyaniline | 1 | 96 |

| 4-Nitroaniline | 2 | 85 |

| 2-Aminopyridine | 3 | 70 |

| 3-Aminopyridine | 2.5 | 75 |

| 4-Aminopyridine | 2 | 80 |

| 2-Aminothiazole | 3 | 65 |

| 2-Aminopyrimidine | 3 | 68 |

The Phthalamic Acid to Phthalimide Cyclization

The intramolecular cyclization of phthalamic acids to form phthalimides is a cornerstone reaction in organic synthesis. This dehydration reaction is often facilitated by heat or acid catalysis.

Mechanism of Cyclization

The cyclization of phthalamic acid to phthalimide is a two-step addition-elimination process. The reaction is initiated by the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl carbon. This is followed by the elimination of a water molecule to yield the five-membered imide ring.

Diagram 1: Formation of Phthalamic Acid

Caption: Formation of Phthalamic Acid from Phthalic Anhydride and a Primary Amine.

Diagram 2: Cyclization of Phthalamic Acid to Phthalimide

Caption: Cyclization of Phthalamic Acid to Phthalimide via a Tetrahedral Intermediate.

Phthalamic Acid as an Intermediate in Drug Development: The Synthesis of Thalidomide

A prominent example of the utility of a phthalamic acid intermediate in drug synthesis is the preparation of Thalidomide. In a facile and efficient synthesis, L-glutamine is reacted with phthalic anhydride to form the phthalamic acid derivative, N-phthaloyl-L-glutamine, which is subsequently cyclized to yield Thalidomide.[2]

Experimental Protocol: Synthesis of N-Phthaloyl-L-glutamine[2]

Reagents and Equipment:

-

L-glutamine (5.0 g, 0.034 mol)

-

Phthalic anhydride (5.0 g, 0.033 mol)

-

Dimethylformamide (DMF, 15 mL)

-

6N Hydrochloric acid

-

Water

-

Heating and stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a stirred solution of DMF (15 mL), add L-glutamine (5.0 g).

-

Gently heat the mixture to 40-45 °C.

-

To the resulting solution, add phthalic anhydride (5.0 g) and heat to 90-95 °C.

-

Maintain stirring at this temperature for 3 hours.

-

Cool the reaction mixture to 65 °C and remove the DMF under vacuum.

-

Add water to the residue and adjust the pH to 1-2 with 6N HCl.

-

Stir the mixture for 2 hours at 15 °C.

-

Filter the solid product, wash with chilled water, and dry to afford N-Phthaloyl-L-glutamine.

Yield: 6.75 g (72%) of a white powder. Melting Point: 169-171 °C.

Spectroscopic Data for N-Phthaloyl-L-glutamine[2]

Table 2: Spectroscopic Data for N-Phthaloyl-L-glutamine

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 7.82 (s, 4H, Ar), 5.18 (dd, 1H, CHCO), 2.96-2.85 (m, 1H, CH₂CO), 2.63-2.47 (m, 2H, CH₂CH₂), 2.09-2.05 (m, 1H, CH₂) |

| ¹³C NMR (DMSO-d₆) | δ 173.2, 170.2, 167.6, 135.3, 131.7, 123.8, 49.5, 31.4, 22.5 |

| IR (KBr, cm⁻¹) | 3193, 3097, 2912, 1772, 1709, 1610, 1471, 1385, 1259, 1197, 728 |

| Mass Spec (m/z) | 259 (M+) |

Experimental Workflow for Thalidomide Synthesis

Diagram 3: Experimental Workflow for Thalidomide Synthesis

Caption: Workflow for the synthesis of Thalidomide via a phthalamic acid intermediate.

Conclusion

Phthalamic acids are demonstrably valuable and versatile intermediates in the field of organic synthesis. Their straightforward preparation and the tunable reactivity of their constituent functional groups provide a reliable platform for the construction of complex molecular architectures. The synthesis of Thalidomide serves as a compelling case study, highlighting the critical role of phthalamic acid intermediates in the development of pharmaceutically active compounds. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize phthalamic acid chemistry in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

Theoretical Insights into Phthalamic Acid Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental studies on the reaction mechanisms of phthalamic acid. Phthalamic acid and its derivatives are key intermediates in various chemical and biological processes, including the synthesis of pharmaceuticals and polymers. Understanding the kinetics and mechanisms of their reactions, primarily intramolecular hydrolysis and cyclization, is crucial for optimizing reaction conditions, predicting product formation, and designing novel molecules with desired properties.

Core Reaction Mechanisms

Phthalamic acid primarily undergoes two competing intramolecular reactions: hydrolysis to yield phthalic acid and ammonia (B1221849), and cyclization to form phthalimide (B116566). The prevailing reaction pathway is highly dependent on factors such as pH, temperature, and the presence of substituents.

Intramolecular Hydrolysis

The hydrolysis of phthalamic acid is a classic example of intramolecular catalysis, where the ortho-carboxylic acid group facilitates the cleavage of the amide bond. This reaction proceeds significantly faster than the hydrolysis of its intermolecular analogue, benzamide. The proposed mechanism involves the undissociated carboxylic acid group acting as a proton donor to the departing ammonia molecule, thereby facilitating the nucleophilic attack of a water molecule on the amide carbonyl carbon.

Cyclization to Phthalimide

The intramolecular cyclization of phthalamic acid to form phthalimide involves the nucleophilic attack of the amide nitrogen on the carboxylic acid's carbonyl carbon. This process is also subject to intramolecular catalysis and can be influenced by the solvent and the presence of external catalysts. The reaction proceeds through a tetrahedral intermediate, which then dehydrates to form the stable five-membered imide ring.

Quantitative Kinetic Data

The following tables summarize the available quantitative data from kinetic studies on phthalamic acid and related compounds. This data is essential for comparing reaction rates and understanding the influence of various factors on the reaction pathways.

| Reaction | Compound | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Hydrolysis | Phthalamic Acid | Acidic (e.g., 0.1 N HCl) | Data not readily available | Data not readily available | |

| Hydrolysis | N-Methylphthalamic Acid | Acidic (e.g., 0.04 N HCl) | k < 5 x 10⁻⁵ s⁻¹ (estimated) | Data not readily available | [1] |

| Cyclization | N-Methylphthalamic Acid | Acidic (e.g., 0.04 N HCl) | k ≈ 1 x 10⁻⁵ s⁻¹ (estimated) | Data not readily available | [1] |

| Hydrolysis of Anhydride Precursor | Phthalic Anhydride | pH 7.8, 25 °C, I=0.5 M (imidazole buffer) | k₀ = 1.59 x 10⁻² s⁻¹ | Data not readily available | [2] |

Table 1: Rate Constants and Activation Energies for Phthalamic Acid Reactions.

| Compound | pKa (Kinetic) |

| Phenyl hydrogen phthalate | 3.06 |

| p-Methylphenyl hydrogen phthalate | 3.02 |

| m-Chlorophenyl hydrogen phthalate | 2.95 |

| p-Chlorophenyl hydrogen phthalate | 2.93 |

Table 2: Kinetic pKa Values for Aryl Hydrogen Phthalates, precursors in some phthalamic acid derivative studies.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of kinetic studies. Below are generalized methodologies for investigating the hydrolysis and cyclization of phthalamic acid.

Kinetic Analysis of Phthalamic Acid Hydrolysis and Cyclization by UV-Vis Spectrophotometry

This protocol outlines a method for monitoring the simultaneous hydrolysis and cyclization of phthalamic acid by observing changes in the UV-Vis absorbance spectrum over time.

Materials:

-

Phthalamic acid

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

-

Buffer solutions of varying pH (e.g., acetate, phosphate)

-

Deionized water

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

pH meter

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of phthalamic acid in a suitable solvent (e.g., acetonitrile) to ensure solubility before dilution in aqueous media.

-

Prepare a series of acidic and buffered aqueous solutions with known pH values.

-

-

Kinetic Measurement:

-

Equilibrate the spectrophotometer and the reaction solutions to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Initiate the reaction by injecting a small aliquot of the phthalamic acid stock solution into a quartz cuvette containing the pre-heated acidic or buffered solution. The final concentration of phthalamic acid should be in a range that provides a suitable absorbance reading (typically between 0.1 and 1.0).

-

Immediately begin recording the UV-Vis spectrum at regular time intervals over a wavelength range that covers the absorbance maxima of the reactant and products (e.g., 200-400 nm). Phthalamic acid and phthalimide have distinct absorbance profiles, allowing for their simultaneous monitoring.

-

-

Data Analysis:

-

The observed rate constants (k_obs) can be determined by fitting the absorbance data at a specific wavelength to a first-order or pseudo-first-order kinetic model.

-

By monitoring absorbance changes at wavelengths specific to phthalamic acid and phthalimide, the individual rate constants for hydrolysis and cyclization can be deconvoluted.

-

The effect of pH on the reaction rates can be determined by plotting k_obs against pH.

-

The activation parameters (Ea, ΔH‡, ΔS‡) can be calculated by measuring the rate constants at different temperatures and applying the Arrhenius or Eyring equation.[3]

-

Computational Methodology

Theoretical calculations, particularly using Density Functional Theory (DFT), provide invaluable insights into the reaction mechanisms at a molecular level.

DFT Calculations for Reaction Pathway Analysis

This protocol describes a general workflow for the computational investigation of phthalamic acid reaction mechanisms.

Software:

-

A quantum chemistry software package such as Gaussian, GAMESS, or ORCA.

Computational Details:

-

Method: Density Functional Theory (DFT) is a robust method for these types of studies.

-

Functional: The B3LYP hybrid functional is a commonly used and reliable choice for organic reaction mechanisms.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) should be employed to provide a good balance between accuracy and computational cost.

Procedure:

-

Geometry Optimization:

-

The geometries of the reactant (phthalamic acid), products (phthalic acid, ammonia, phthalimide), intermediates, and transition states are fully optimized without any symmetry constraints.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Reactants, products, and intermediates should have all real (positive) frequencies. Transition states should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

-

Transition State Search:

-

Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or an eigenvector-following algorithm.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

IRC calculations are performed on the located transition states to confirm that they connect the correct reactant and product states on the potential energy surface.

-

-

Solvation Effects:

-

To model the reaction in an aqueous environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) should be employed.

-

-

Energy Profile Construction:

-

The relative energies of all stationary points (reactants, intermediates, transition states, and products) are calculated to construct the potential energy surface and determine the activation energies and reaction enthalpies.

-

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of phthalamic acid.

Intramolecular Hydrolysis of Phthalamic Acid

Caption: Intramolecularly catalyzed hydrolysis of phthalamic acid.

Cyclization of Phthalamic Acid to Phthalimide

Caption: Intramolecular cyclization of phthalamic acid to form phthalimide.

Conclusion

The study of phthalamic acid reaction mechanisms reveals a fascinating interplay of intramolecular catalysis and competing reaction pathways. While experimental kinetic studies provide macroscopic rate data, computational modeling offers a detailed microscopic view of the transition states and intermediates that govern these transformations. For professionals in drug development and chemical research, a thorough understanding of these mechanisms is paramount for the rational design of molecules and the optimization of synthetic routes. Further research focusing on obtaining more precise kinetic data for unsubstituted phthalamic acid under a wider range of conditions will continue to refine our understanding and predictive capabilities in this important area of chemistry.

References

An In-depth Technical Guide to the Stability of Phthalamic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of phthalamic acid in aqueous solutions. Phthalamic acid, the monoamide of phthalic acid, undergoes intramolecular hydrolysis to form phthalic anhydride (B1165640), which subsequently hydrolyzes to phthalic acid and ammonia (B1221849). Understanding the kinetics and mechanism of this degradation is crucial for applications in drug development, chemical synthesis, and environmental science where phthalamic acid or its derivatives may be present.

Core Concepts: The Hydrolysis of Phthalamic Acid

The degradation of phthalamic acid in aqueous solution is a classic example of intramolecular catalysis. The proximity of the carboxylic acid group to the amide functionality facilitates a rapid hydrolysis reaction compared to intermolecularly catalyzed amide hydrolysis. The reaction proceeds in two main steps:

-

Intramolecular Cyclization: The carboxylate group of phthalamic acid acts as a nucleophile, attacking the amide carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating ammonia and forming phthalic anhydride. This step is the rate-determining step in the overall hydrolysis process.

-

Hydrolysis of Phthalic Anhydride: The formed phthalic anhydride is relatively unstable in aqueous solution and rapidly hydrolyzes to phthalic acid.

This intramolecularly catalyzed hydrolysis is significantly faster than the hydrolysis of a simple amide like benzamide (B126) under similar conditions.

Quantitative Stability Data

The stability of phthalamic acid is highly dependent on pH and temperature. The following tables summarize the available kinetic data for the hydrolysis of phthalamic acid in aqueous solutions.

Table 1: pH-Rate Profile for the Hydrolysis of Phthalamic Acid at 24.8°C

| pH | Observed Rate Constant (k_obs) (min⁻¹) |

| 1.3 | 2.35 |

| 1.8 | 2.37 |

| 2.6 | 2.32 |

| 3.4 | 1.70 |

| 4.2 | 0.58 |

| 5.0 | 0.11 |

Data sourced from Bender, M. L. (1957). This data indicates that the rate of hydrolysis is relatively constant in the acidic pH range and decreases as the pH approaches neutrality.

Table 2: Temperature Dependence of the Hydrolysis of Phthalamic Acid

| Temperature (°C) | Observed Rate Constant (k_obs) (min⁻¹) |

| 0.1 | 0.103 |

| 24.8 | 2.35 |

| 35.0 | 6.95 |

Data sourced from Bender, M. L. (1957). These values can be used to construct an Arrhenius plot to determine the activation energy of the reaction.

Signaling Pathways and Mechanisms

The hydrolysis of phthalamic acid is a well-studied example of intramolecular general acid-base catalysis. The carboxylic acid group plays a dual role in the reaction mechanism.

Phthalamic Acid: A Technical Guide to its Role in Phthalimide Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalamic acid, a dicarboxylic acid monoamide, serves as a critical intermediate in the synthesis of phthalimide (B116566) and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the chemical relationship between phthalamic acid and phthalimide, focusing on the mechanism of phthalimide formation, relevant thermodynamic and kinetic data, and detailed experimental protocols for synthesis and analysis. The strategic importance of understanding this transformation lies in the ability to control reaction pathways and optimize the synthesis of a wide array of N-substituted phthalimides, which are foundational building blocks in the development of novel therapeutic agents and functional materials.

Introduction

Phthalimide and its derivatives are a cornerstone in organic synthesis, most notably for their application in the Gabriel synthesis of primary amines. The inherent acidity of the N-H bond in phthalimide allows for facile N-alkylation, providing a masked primary amine that can be later deprotected under mild conditions. This functionality is pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes. The formation of the phthalimide ring system invariably proceeds through a phthalamic acid intermediate. A thorough understanding of the formation and subsequent cyclization of phthalamic acid is therefore paramount for researchers and professionals engaged in the synthesis and application of these vital compounds.

The Chemical Relationship: From Phthalamic Acid to Phthalimide

The conversion of phthalamic acid to phthalimide is an intramolecular cyclization reaction involving the dehydration of the carboxylic acid and amide functional groups. This process can be initiated from phthalic anhydride (B1165640) by reaction with an amine or ammonia (B1221849), which first opens the anhydride ring to form the corresponding N-substituted phthalamic acid. Subsequent heating or acid catalysis then facilitates the ring-closure to the phthalimide.

Mechanism of Phthalimide Formation

The accepted mechanism for the formation of phthalimide from phthalic anhydride proceeds in two key steps, with phthalamic acid as the central intermediate.

Step 1: Nucleophilic Acyl Substitution and Ring Opening

The reaction is initiated by the nucleophilic attack of an amine (or ammonia) on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the five-membered anhydride ring and the formation of an N-substituted phthalamic acid. This step is typically fast and occurs at room temperature.

Step 2: Intramolecular Cyclization and Dehydration

The newly formed phthalamic acid, upon heating or in the presence of an acid catalyst, undergoes an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon. This is followed by the elimination of a water molecule to form the stable five-membered phthalimide ring. This dehydration and ring-closure step is generally the rate-determining step of the overall reaction.

Figure 1: Reaction mechanism of phthalimide formation.

Quantitative Data

Kinetic Data

Kinetic studies on the cyclization of substituted phthalanilic acids in acetic acid have shown that the reaction follows a two-step mechanism involving a rapid pre-equilibration to form a tetrahedral intermediate, followed by a slower, rate-determining dehydration step to yield the phthalimide. The rate of this cyclization is influenced by the nature of the substituent on the phenyl ring of the phthalanilic acid.

| Reactant | Product | Solvent | Catalyst | Rate Determining Step | Reference |

| N-Arylphthalamic Acids | N-Arylphthalimides | Acetic Acid | None | Dehydration | --INVALID-LINK-- |

| Phthalic Anhydride and Primary Amines | N-Substituted Phthalimides | Acetic Acid | Montmorillonite-KSF | Cyclization/Dehydration | --INVALID-LINK-- |

Table 1: Summary of Kinetic Studies on Phthalimide Formation.

Thermodynamic Considerations

The cyclization of phthalamic acid to phthalimide is a dehydration reaction, which is generally an endothermic process. However, the formation of the stable, five-membered phthalimide ring provides a thermodynamic driving force for the reaction. The overall Gibbs free energy change (ΔG) for the reaction becomes favorable (negative) at elevated temperatures, which drive the equilibrium towards the product by removing water. While specific values for the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the phthalamic acid cyclization are not widely reported, the reaction's feasibility at higher temperatures indicates that the entropic contribution from the release of a water molecule is significant.

Experimental Protocols

The synthesis of phthalimide typically starts from phthalic anhydride and a nitrogen source like ammonia or urea (B33335).[1] The intermediate phthalamic acid is often not isolated. However, for mechanistic studies or the synthesis of specific derivatives, the isolation of phthalamic acid and its subsequent cyclization can be performed.

Synthesis of Phthalimide from Phthalic Anhydride and Urea

This protocol describes a common laboratory-scale synthesis of phthalimide where phthalamic acid is formed in situ.

Materials:

-

Phthalic Anhydride

-

Urea

-

Sand bath

-

Conical flask

-

Funnel

-

Watch glass

Procedure:

-

In a clean and dry conical flask, mix phthalic anhydride and urea in a 1:0.5 molar ratio.

-

Heat the mixture strongly on a sand bath to approximately 130-135°C.[1]

-

Continue heating until the mixture melts and frothing is observed, indicating the release of ammonia and carbon dioxide as the phthalamic acid intermediate cyclizes.

-

Once the frothing subsides and the mass solidifies, remove the flask from the heat and allow it to cool.

-

The resulting solid is crude phthalimide. It can be purified by recrystallization from ethanol (B145695) or water.

Monitoring the Reaction

The progress of the phthalamic acid to phthalimide conversion can be monitored using various analytical techniques.

-

Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of the more polar phthalamic acid and the appearance of the less polar phthalimide.[2]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of both phthalamic acid and phthalimide over time. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water with a buffer (e.g., phosphoric acid) is typically effective for separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction in situ. The disappearance of the broad carboxylic acid proton signal and the amide N-H proton of phthalamic acid, along with the appearance of the characteristic imide N-H proton signal of phthalimide, can be observed.

Figure 2: Experimental workflow for phthalimide synthesis.

Logical Relationship

The relationship between phthalic acid, phthalamic acid, and phthalimide is a clear progression of chemical transformations. Phthalic acid, a dicarboxylic acid, can be dehydrated to form phthalic anhydride. The anhydride then serves as the immediate precursor to phthalamic acid upon reaction with an amine. Finally, the intramolecular cyclization of phthalamic acid yields the stable phthalimide ring. This logical sequence underscores the central role of phthalamic acid as the key intermediate connecting the starting materials to the final imide product.

Figure 3: Logical relationship of key compounds.

Conclusion

Phthalamic acid is an indispensable intermediate in the synthesis of phthalimide and its numerous derivatives. A comprehensive understanding of its formation from phthalic anhydride and its subsequent intramolecular cyclization is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. The ability to monitor this transformation using modern analytical techniques provides researchers with the tools needed to control and fine-tune the synthesis of these valuable compounds for applications in drug discovery and materials science. This guide has provided a technical overview of the core principles governing the phthalamic acid to phthalimide conversion, offering a valuable resource for scientists and developers in the field.

References

Methodological & Application

Application Notes and Protocols: The Phthaloyl Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: In peptide synthesis, the selective protection of reactive functional groups is paramount to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. The α-amino group of an amino acid is typically protected during the coupling step. This document provides a detailed overview of the use of the phthaloyl (Pht) group, derived from phthalic acid's anhydride (B1165640), as a robust N-terminal protecting group in peptide synthesis. We present its advantages, limitations, quantitative data on its application, detailed experimental protocols for protection and deprotection, and visual diagrams of the chemical workflows.

Introduction to the Phthaloyl Protecting Group

Protecting groups are essential tools in the multistep process of peptide synthesis, temporarily masking reactive moieties to direct the reaction pathway. The phthaloyl (Pht) group is a classic acyl-type protecting group for primary amines, including the N-terminus of amino acids. Its use is historically linked to the Gabriel synthesis of primary amines, where potassium phthalimide (B116566) serves as an ammonia (B1221849) surrogate.

The protection involves reacting an amino acid with phthalic anhydride, forming a stable cyclic imide. This structure effectively blocks both hydrogens of the amino group, which helps in preventing racemization during subsequent activation and coupling steps. While extremely stable, the phthaloyl group's utility has been debated due to the traditionally harsh conditions required for its removal. However, the development of milder deprotection methods has renewed interest in its application.

Advantages:

-

Robust Stability: The phthaloyl group is stable to a wide range of reaction conditions, including acidic environments used for some side-chain deprotection.

-

Prevention of Racemization: As a cyclic diacyl derivative, it securely locks the N-terminal nitrogen, minimizing the risk of racemization at the α-carbon during peptide coupling.

-

Cost-Effective: The primary reagent, phthalic anhydride, is inexpensive and readily available.

-

High Yields: Protection reactions often proceed in high to excellent yields.

Disadvantages:

-

Harsh Deprotection: The classical deprotection method using hydrazine (B178648) (hydrazinolysis) can be harsh and may not be compatible with sensitive peptide sequences.

-

Byproduct Removal: Hydrazinolysis produces a phthalhydrazide (B32825) precipitate that, while often easily filtered, can sometimes be challenging to separate completely.

Data Presentation

The efficiency of the phthaloylation and dephthaloylation steps is critical for its practical use. The following tables summarize typical reaction conditions and yields reported in the literature.

Table 1: N-Phthaloylation of Amino Acids - Conditions and Yields

| Amino Acid | Phthaloylating Agent | Solvent | Conditions | Yield (%) | Reference |

| Glycine | Phthalic Anhydride | None (Melt) | Microwave, 200W, 130°C, 5-10 min | Good | |

| Glycine | N-Carboethoxy Phthalimide | Water | Room Temp, 15 min | 90.5 | |

| L-Serine | Phthalic Anhydride | DMF | Reflux | >90 | |

| L-Threonine | Phthalic Anhydride | DMF | Reflux | >90 | |

| Various | Phthalic Anhydride | Acetic Acid | Reflux | 44-87 | |

| Various | Phthalic Anhydride / TEA | Non-polar (e.g., Toluene) | Reflux with water removal | Good |

Table 2: Deprotection of N-Phthaloyl Amino Acids - Conditions and Yields

| Substrate Type | Deprotection Reagent | Solvent | Conditions | Yield (%) | Reference |

| N-Phthaloyl derivatives | Hydrazine Hydrate (B1144303) (60%) | DMF | 1-3 hours | Optimal | |

| Phthalimide | Hydrazine Hydrate | Methanol (B129727) or Ethanol (B145695) | Room Temp - Reflux | Good | |

| Phthaloyl Amino Acids | NaBH₄, then Acetic Acid | 2-Propanol | Room Temp | High | |

| 3'-Amino CPG Support | Conc. NH₄OH / 40% aq. MeNH₂ (1:1) | Water | 56°C, 5-10 min | Good | |

| 3'-Amino CPG Support | Ammonium Hydroxide (aq.) | Water | Various | 80-90 | |

| N-Alkylphthalimide | Ethylenediamine | EtOH / THF | Microwave, 100°C, 1-2 hours | Reasonable |

Experimental Protocols

Protocol 1: N-Phthaloylation of an Amino Acid using Phthalic Anhydride

This protocol describes a general method for the protection of an amino acid's α-amino group.

Materials:

-

Amino Acid (e.g., Glycine)

-

Phthalic Anhydride (1.05 equivalents)

-

Glacial Acetic Acid or N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Distilled water

-

Filtration apparatus (Büchner funnel)

Procedure:

-

To a round-bottom flask, add the amino acid (1.0 eq) and phthalic anhydride (1.05 eq).

-

Add a suitable solvent, such as glacial acetic acid or DMF, to the flask.

-

Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold distilled water to precipitate the N-phthaloyl amino acid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-phthaloyl amino acid.

-

Dry the product under vacuum. The structure can be confirmed by NMR and IR spectroscopy.

Protocol 2: Deprotection of an N-Phthaloyl Amino Acid via Hydrazinolysis

This protocol details the most common method for cleaving the phthaloyl group.

Materials:

-

N-Phthaloyl Amino Acid

-

Hydrazine hydrate (NH₂NH₂·H₂O, excess)

-

Ethanol or Methanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Hydrochloric Acid (HCl), concentrated or 1M solution

-

Filtration apparatus

Procedure:

-

Dissolve the N-phthaloyl amino acid (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 2-10 equivalents) to the solution.

-

Heat the mixture to reflux with stirring for 1-3 hours. A white precipitate of phthalhydrazide will form.

-

Allow the reaction mixture to cool to room temperature.

-

Acidify the mixture with hydrochloric acid to pH ~1-2 to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the liberated amino acid.

-

Filter the mixture to remove the solid phthalhydrazide.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude amino acid hydrochloride salt.

-

The crude product can be purified by recrystallization or ion-exchange chromatography.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows associated with the use of the phthaloyl protecting group.

Application Notes and Protocols for Phthalamic Acid Derivatives in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalamic acid derivatives are a class of organic compounds possessing a versatile chemical scaffold that has demonstrated significant utility in agrochemical research. These molecules, characterized by a benzene (B151609) ring with adjacent carboxylic acid and amide functionalities, serve as valuable lead structures for the development of insecticides, herbicides, and plant growth regulators. Their diverse biological activities stem from the ability to modulate key physiological processes in insects and plants. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of phthalamic acid derivatives in an agrochemical context.

I. Applications in Agrochemical Research

Phthalamic acid derivatives have been explored for three primary applications in agriculture: as insecticides, herbicides, and plant growth regulators.

Insecticidal Properties

Certain derivatives, particularly phthalic acid diamides, have emerged as potent insecticides. These compounds exhibit a novel mode of action, targeting the ryanodine (B192298) receptors in insects. This interaction leads to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, causing muscle contraction, paralysis, and ultimately, the death of the insect.

Key Advantages:

-

High efficacy against a range of lepidopteran pests.

-

Novel mode of action, making them effective against insects resistant to other insecticide classes.

-

Generally low toxicity to non-target organisms, including mammals.

Herbicidal Activity

N-Arylphthalamic acids have shown promise as herbicides. A notable example is N-1-naphthylphthalamic acid (Naptalam), which functions as a polar auxin transport inhibitor.[1][2][3] By blocking the efflux of auxin, a key plant hormone, these compounds disrupt normal plant growth and development, leading to herbicidal effects. They are particularly effective as pre-emergence herbicides for controlling broadleaf weeds.[4]

Mechanism of Action:

-

Inhibition of PIN-FORMED (PIN) proteins, which are crucial for directional auxin transport.[2]

-

Disruption of gravitropism and phototropism.

-

Abnormal growth and development, ultimately leading to plant death.

Plant Growth Regulation

The ability of phthalamic acid derivatives to modulate auxin transport also makes them effective plant growth regulators (PGRs). At sub-lethal concentrations, these compounds can be used to influence various developmental processes in crops. N-phenyl-phthalamic acid is known to be readily absorbed by plant roots, leaves, and seeds and can be translocated throughout the plant.[5]

Applications as PGRs:

-

Promotion of flowering and fruit set.

-

Control of plant height and lodging.

-

Alteration of root and leaf development.[4]

Fungicidal Potential

While less explored for phthalamic acids themselves, structurally related phthalimide (B116566) derivatives have demonstrated significant fungicidal activity. This suggests a potential avenue for future research and development of phthalamic acid-based fungicides.

II. Quantitative Data

Table 1: Insecticidal Activity of Phthalic Acid Diamide Derivatives

| Compound ID | Target Insect | LC50 (mg/L) | Reference |

| Flubendiamide | Myzus persicae (Peach aphid) | 184.099 | [6] |

| Compound 4e | Myzus persicae (Peach aphid) | < 100 (59-77) | [6] |

| Compound 4o | Myzus persicae (Peach aphid) | < 100 (59-77) | [6] |

| Compound 4s | Myzus persicae (Peach aphid) | < 100 (59-77) | [6] |

| Compound 4t | Myzus persicae (Peach aphid) | < 100 (59-77) | [6] |

Table 2: Herbicidal Effects of N-Arylphthalamic Acids

| Compound | Weed Species | Application | Observed Effect |

| Naptalam | Broadleaf weeds | Pre-emergence | Inhibition of germination and seedling growth |

| Naptalam | Grasses | Pre-emergence | Some control observed |

Table 3: Plant Growth Regulatory Effects of Phthalamic Acid Derivatives

| Compound | Plant Species | Concentration | Observed Effect | Reference |

| N-phenyl-phthalamic acid (PPA) | Pepper, Wheat | 100 µg/mL | Rapid uptake and translocation | [5] |

| N-1-naphthylphthalamic acid (NPA) | Muscari armeniacum | Aqueous solution | Inhibition of root growth and development | [4] |

| Naptalam | Maize | 50 µM | Reduction in coleoptile accumulation of auxin | [7] |

III. Experimental Protocols

Synthesis of N-Arylphthalamic Acids

This protocol describes a general method for the synthesis of N-arylphthalamic acids from phthalic anhydride (B1165640) and a substituted aniline (B41778).

Materials:

-

Phthalic anhydride

-

Substituted aniline (e.g., aniline, 1-naphthylamine)

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

-

Add the substituted aniline (1 equivalent) to the solution.

-

Attach a condenser and reflux the mixture with stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the N-arylphthalamic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-arylphthalamic acid.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol for Evaluating Herbicidal Activity (Greenhouse Assay)

This protocol outlines a general procedure for assessing the pre- and post-emergence herbicidal activity of phthalamic acid derivatives.

Materials:

-

Test compounds (phthalamic acid derivatives)

-

Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Crop seeds (e.g., corn, soybean) for selectivity testing

-

Pots filled with standard potting mix

-

Greenhouse facilities with controlled temperature, humidity, and lighting

-

Spray chamber for uniform application

-

Solvent for dissolving test compounds (e.g., acetone, DMSO)

-

Wetting agent (e.g., Tween 20)

Procedure:

Pre-emergence Application:

-

Sow weed and crop seeds in separate pots at the appropriate depth.

-

Prepare a stock solution of the test compound in a suitable solvent. Prepare serial dilutions to achieve the desired application rates. Add a wetting agent to the final spray solution.

-

Immediately after sowing, apply the test solutions uniformly to the soil surface using a spray chamber.

-

Include a solvent-only control and a commercial standard herbicide for comparison.

-

Place the pots in the greenhouse and water as needed.

-

After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control and crop injury, and by measuring the fresh or dry weight of the emerged plants.

Post-emergence Application:

-

Sow weed and crop seeds in separate pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

-

Prepare the test solutions as described for the pre-emergence assay.

-

Apply the test solutions uniformly to the foliage of the plants using a spray chamber.

-

Place the pots back in the greenhouse.

-

After a set period (e.g., 14-21 days), assess the herbicidal effect as described for the pre-emergence assay.

Protocol for Assessing Plant Growth Regulatory Effects

This protocol provides a framework for evaluating the impact of phthalamic acid derivatives on plant growth and development.

Materials:

-

Test compounds

-

Crop seeds (e.g., tomato, cucumber)

-

Pots or hydroponic system

-

Growth chamber with controlled environmental conditions

-

Solvent and wetting agent

Procedure:

-

Germinate and grow the selected crop plants to a suitable developmental stage.

-

Prepare a range of concentrations of the test compound in a suitable solvent with a wetting agent.

-

Apply the solutions to the plants via foliar spray or as a drench to the growing medium. Include a control group treated with the solvent and wetting agent only.

-

Maintain the plants in a growth chamber under optimal conditions.

-

At regular intervals, measure various growth parameters, including:

-

Plant height

-

Internode length

-

Number of leaves and flowers

-

Root length and biomass

-

Time to flowering and fruit set

-

-

At the end of the experiment, harvest the plants and measure fresh and dry weights.

-

Analyze the data statistically to determine the effect of the different concentrations of the test compound on plant growth.

IV. Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthylphthalamic acid and the mechanism of polar auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Uptake, translocation and metabolism of N-phenyl-phthalamic acid in pepper and wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: A Detailed Protocol for the Synthesis of N-Substituted Phthalamic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted phthalamic acids are valuable chemical intermediates, primarily known for their role as precursors in the synthesis of N-substituted phthalimides. The phthalimide (B116566) moiety is a key structural component in numerous bioactive compounds, including the notorious thalidomide, as well as apremilast, a treatment for psoriatic arthritis.[1] The synthesis of N-substituted phthalamic acids is typically the initial step in the construction of these more complex molecules. The most common and straightforward method for their preparation involves the acylation of primary amines with phthalic anhydride (B1165640).[2] This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This application note provides detailed protocols for both conventional and microwave-assisted synthesis of N-substituted phthalamic acids.

General Reaction Scheme

The synthesis involves the reaction of phthalic anhydride with a primary amine (R-NH₂) to yield the corresponding N-substituted phthalamic acid. This reaction is generally high-yielding and occurs under mild conditions.

General reaction for the synthesis of N-substituted phthalamic acid.

Experimental Protocols

Two primary methods for the synthesis of N-substituted phthalamic acids are presented below: a conventional solution-phase method and a rapid, solvent-free microwave-assisted method.

Protocol 1: Conventional Synthesis of N-(hydroxyphenyl) Phthalamic Acids[3]

This protocol is based on the synthesis of N-(hydroxyphenyl) phthalamic acids, which achieved high yields.

Materials:

-

Phthalic Anhydride

-

Aminophenol (ortho-, meta-, or para-isomer)

-

Appropriate solvent (e.g., glacial acetic acid, dioxane, or acetone)

-

Beaker or Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Deionized water

Procedure:

-

Dissolve equimolar amounts of phthalic anhydride and the chosen aminophenol isomer in a suitable solvent in a beaker or round-bottom flask.

-

Stir the mixture at room temperature for a period of 1 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by the consumption of starting materials), cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials or residual solvent.

-

Dry the purified N-(hydroxyphenyl) phthalamic acid product, typically in a vacuum oven at a low temperature.

-

Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, NMR).

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of N-Arylphthalamic Acids[4]

This method provides a rapid and environmentally friendly alternative to conventional synthesis.

Materials:

-

Phthalic Anhydride

-

Aryl- or heterocyclic amine

-

Microwave-safe reaction vessel

-

Domestic or laboratory microwave oven

-

Ethanol (for recrystallization)

Procedure:

-

Place equimolar quantities of phthalic anhydride and the selected aryl- or heterocyclic amine into a microwave-safe vessel.

-

Mix the solids gently. No solvent is required for this reaction.[4]

-

Place the vessel in a microwave oven and heat the mixture for 1-3 minutes.[4] Use short bursts of power to avoid overheating and potential decomposition.

-

Monitor the reaction progress by TLC after a short cooling period.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Characterize the final product by determining its melting point and using spectroscopic methods.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted phthalamic acids.

| Amine Substituent | Method | Reaction Time | Yield (%) | Reference |

| o-hydroxyphenyl | Conventional | Not Specified | 92-95% | [3] |

| m-hydroxyphenyl | Conventional | Not Specified | 92-95% | [3] |

| p-hydroxyphenyl | Conventional | Not Specified | 92-95% | [3] |

| Various Aryl Amines | Microwave | 1-3 min | "Excellent" | [4] |

Visualization

The following diagram illustrates the general experimental workflow for the synthesis of N-substituted phthalamic acids.

General workflow for N-substituted phthalamic acid synthesis.

References

- 1. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. "Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applica" by Ahlam Marouf Marouf Al-Azawi and Mohamad Shamil Ali [bsj.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Phthalamic Acid in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalamic acid, with the chemical formula C₈H₇NO₃, is an aromatic dicarboxylic acid derivative containing an amide group. While its direct applications as a monomer in large-scale polymer production are not as widespread as its anhydride (B1165640) or parent acid, it and its derivatives serve as valuable building blocks in the synthesis of specialized polymers. This document provides detailed application notes and experimental protocols for the use of phthalamic acid derivatives in the synthesis of copolyamides, highlighting its role in introducing specific functionalities and properties to the polymer backbone.

Application: Synthesis of Novel Optically Active Copolyamides

Phthalamic acid derivatives can be utilized to synthesize specialty polyamides with unique properties such as optical activity and improved solubility. One notable example is the use of N-phthaloyl-L-glutamic acid, a derivative of phthalamic acid, in the direct polycondensation with various diamines and other diacids to produce optically active copolyamides. These polymers are of interest for applications such as chiral stationary phases in chromatography. The bulky phthalimide (B116566) pendant group introduced by the N-phthaloyl-L-glutamic acid disrupts polymer chain packing, leading to enhanced solubility in various organic solvents.

Quantitative Data Summary

The following table summarizes the synthesis and physical properties of copolyamides derived from N-phthaloyl-L-glutamic acid.

| Polymer ID | Second Diacid | Diamine | Yield (%) | Inherent Viscosity (dL/g) | Specific Rotation [α]D | 10% Weight Loss Temp. (°C) |

| 9a | Adipic Acid | 4,4'-diamino diphenylether | 85 | 0.42 | +15.8 | 315 |

| 9b | Adipic Acid | 4,4'-diamino diphenylsulfone | 82 | 0.38 | +12.5 | 320 |

| 9c | Fumaric Acid | 4,4'-diamino diphenylether | 88 | 0.48 | +18.2 | 330 |

| 9d | Fumaric Acid | 4,4'-diamino diphenylsulfone | 84 | 0.45 | +14.7 | 335 |

| 9e | Terephthalic Acid | 4,4'-diamino diphenylether | 90 | 0.34 | +10.3 | 360 |

| 9f | Terephthalic Acid | 4,4'-diamino diphenylsulfone | 87 | 0.36 | +8.9 | 365 |

Data sourced from Faghihi, K., et al. (2012). Asian Journal of Chemistry; Vol. 24, No. 5, 2025-2027.

Experimental Workflow